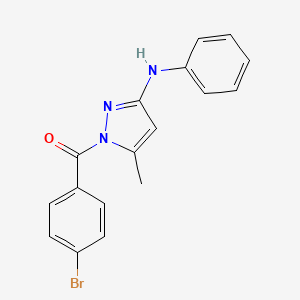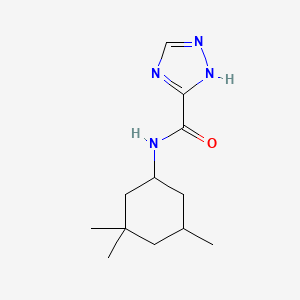![molecular formula C5H9O5P B1227185 4-[Hydroxy(methyl)phosphoryl]-2-oxobutanoic acid](/img/structure/B1227185.png)
4-[Hydroxy(methyl)phosphoryl]-2-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Hydroxy(methyl)phosphoryl]-2-oxobutanoic acid is a chemical compound known for its significant applications in various fields, including agriculture and biochemistry. It is structurally characterized by the presence of a hydroxymethylphosphinyl group attached to a 2-oxobutyric acid backbone. This compound is often studied for its herbicidal properties and its role in biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[Hydroxy(methyl)phosphoryl]-2-oxobutanoic acid typically involves the reaction of appropriate phosphinyl and butyric acid derivatives under controlled conditions. One common method includes the use of a deacetylase enzyme to stereoselectively resolve N-acetyl derivatives to produce the desired compound . The reaction conditions often involve specific temperatures and pH levels to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale fermentation processes using genetically modified microorganisms. For example, recombinant Pichia pastoris has been used to express deacetylase enzymes that facilitate the production of this compound with high optical purity .
Chemical Reactions Analysis
Types of Reactions: 4-[Hydroxy(methyl)phosphoryl]-2-oxobutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the hydroxymethyl group.
Reduction: Reducing agents like sodium borohydride can reduce the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
4-[Hydroxy(methyl)phosphoryl]-2-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organophosphorus compounds.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific enzymes.
Industry: It is used in the production of herbicides and other agrochemicals due to its herbicidal properties.
Mechanism of Action
The mechanism of action of 4-[Hydroxy(methyl)phosphoryl]-2-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes involved in amino acid synthesis. For instance, it inhibits glutamine synthetase, leading to the accumulation of ammonia and subsequent phytotoxic effects . This inhibition disrupts normal cellular functions, making it an effective herbicide.
Comparison with Similar Compounds
Glufosinate: Another herbicidal compound with a similar structure and mode of action.
Glyphosate: A widely used herbicide that targets a different enzyme but shares some structural similarities.
Uniqueness: 4-[Hydroxy(methyl)phosphoryl]-2-oxobutanoic acid is unique due to its specific inhibition of glutamine synthetase, which sets it apart from other herbicides like glyphosate that target different pathways . Its structural features also allow for various chemical modifications, enhancing its versatility in research and industrial applications.
Properties
Molecular Formula |
C5H9O5P |
|---|---|
Molecular Weight |
180.1 g/mol |
IUPAC Name |
4-[hydroxy(methyl)phosphoryl]-2-oxobutanoic acid |
InChI |
InChI=1S/C5H9O5P/c1-11(9,10)3-2-4(6)5(7)8/h2-3H2,1H3,(H,7,8)(H,9,10) |
InChI Key |
YJTNHDYMQPHXFO-UHFFFAOYSA-N |
SMILES |
CP(=O)(CCC(=O)C(=O)O)O |
Canonical SMILES |
CP(=O)(CCC(=O)C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(4-fluorophenyl)-1-(3-pyridinylmethyl)thiourea](/img/structure/B1227109.png)
![2-(ethylthio)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B1227112.png)

![5-(2-chlorophenyl)-2-(2-pyridinylmethyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1227116.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide](/img/structure/B1227123.png)
![2-Chloro-5-[[2,3-dihydro-1,4-benzodioxin-3-yl(oxo)methyl]amino]benzoic acid methyl ester](/img/structure/B1227124.png)
![9-oxo-N-(1-phenylethyl)-3-bicyclo[3.3.1]nonanecarboxamide](/img/structure/B1227125.png)

![5-chloro-N-[2-(2-furanyl)-2-(1-pyrrolidinyl)ethyl]-2-methoxybenzamide](/img/structure/B1227127.png)

